molecular formula C16H28N2O2 B1671502 Epipropidine CAS No. 5696-17-3

Epipropidine

Cat. No. B1671502
CAS RN: 5696-17-3
M. Wt: 280.41 g/mol
InChI Key: SNYUHPPZINRDSG-UHFFFAOYSA-N
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Description

Epipropidine is a chemical compound with the molecular formula C16H28N2O2 . It is an antineoplastic agent .


Molecular Structure Analysis

Epipropidine has a molecular weight of 280.410 and an exact mass of 280.22 . The elemental composition includes Carbon (68.53%), Hydrogen (10.07%), Nitrogen (9.99%), and Oxygen (11.41%) .

properties

IUPAC Name

1-(oxiran-2-ylmethyl)-4-[1-(oxiran-2-ylmethyl)piperidin-4-yl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O2/c1-5-17(9-15-11-19-15)6-2-13(1)14-3-7-18(8-4-14)10-16-12-20-16/h13-16H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNYUHPPZINRDSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2CCN(CC2)CC3CO3)CC4CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20863598
Record name 1,1'-Bis(2,3-epoxypropyl)-4,4'-bipiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20863598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.41 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Epipropidine

CAS RN

5696-17-3
Record name Epipropidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5696-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epipropidine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005696173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epipropidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56308
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1'-Bis(2,3-epoxypropyl)-4,4'-bipiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20863598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Epipropidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.700
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name EPIPROPIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T3RCY5OD7A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
RW Monto, A TenPas, JD Battle, RJ Rohn, J Louis… - JAMA, 1964 - jamanetwork.com
COMPOUND 8103-Abbott (A-8103), a neutral amide of piperazine (NSC-25154), 1, 4-bis (3-bromopropronyl) piperazine, was shown to have a favorable effect upon neoplastic disease …
Number of citations: 21 jamanetwork.com
R Yadav, P Srivastava - Research Journal of Pharmacy and …, 2019 - indianjournals.com
Progressive Myoclonus Epilepsy (PME) is a rare epilepsy syndrome caused by number of genetic disorders. This syndrome contains myoclonic seizures and chronic seizures along …
Number of citations: 3 www.indianjournals.com
DR Korst, GO Clifford, WM Fowler, J Louis, J Will… - Jama, 1964 - jamanetwork.com
A COOPERATIVE STUDY of a treatment of myeloma by 21 institutions has been in progress for four years. A uniform protocol, criteria, and data flow sheets have been followed and …
Number of citations: 129 jamanetwork.com
SH Jeong, JB Song, KL Kim, YH Choi, H Lee - Composites Part B …, 2016 - Elsevier
… The major diffraction peaks of carbon black, epipropidine, butyl 2, 3- epoxypropyl ether, and alumina, which are components of the Stycast 2850 FT epoxy resin, are observed in all …
Number of citations: 34 www.sciencedirect.com
GWA Milne - 2017 - books.google.com
This title was first published in 2000: One of the most active areas in medicinal chemical research concerns the search for drugs used to treat different forms of cancer. This Handbook …
Number of citations: 42 books.google.com
EJ Matthews, JF Contrera - Regulatory Toxicology and Pharmacology, 1998 - Elsevier
This report describes in detail a new quantitative structure–activity relational expert system (QSAR-ES) method for predicting the carcinogenic potential of pharmaceuticals and other …
Number of citations: 178 www.sciencedirect.com
A TUTINO, MT KELLY - ic.gc.ca
La présente invention concerne des compositions pharmaceutiques et des formes posologiques monodoses de 4-amino-2-(2, 6-dioxopipéridine-3-yl) isoindoline-l, 3-dione, ou un …
Number of citations: 2 www.ic.gc.ca
T Deguchi - Proc. Natl. Sci, 1990 - researchgate.net
[57] ABSTRACT Disclosed is a composition for preventing secondary cataract formation in the eye following removal of the lens, comprising an antibody specific to particular lens cells …
Number of citations: 2 www.researchgate.net
LGLGGLL GGGGLGLSS - academia.edu
(57) Abstract: This invention relates to substituted pyrido (3, 2-d) pyrimidine derivatives, their pharmaceutically acceptable salts, N-oxides, solvates, pro-drugs and enantiomers, …
Number of citations: 0 www.academia.edu
D SPINOSYN, EZ ZUR, BVONPV ERKRANKUNGEN… - …, 2002 - researchgate.net
[0001] The present invention relates to the use of spinosyns and spinosyn compositions as pharmaceuticals for the prophylaxis (prevention) and treatment of protozoan infections and/or …
Number of citations: 0 www.researchgate.net

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